molecular formula C11H14O3 B2429533 Methyl 3-(4-hydroxy-3-methylphenyl)propanoate CAS No. 22516-91-2

Methyl 3-(4-hydroxy-3-methylphenyl)propanoate

Cat. No.: B2429533
CAS No.: 22516-91-2
M. Wt: 194.23
InChI Key: DKFGHMUHASBXES-UHFFFAOYSA-N
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Description

“Methyl 3-(4-hydroxy-3-methylphenyl)propanoate” is a chemical compound with the molecular formula C11H14O3 . It is a useful synthetic intermediate and can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a methyl ester group attached to a phenyl ring with a hydroxy and a methyl group . The molecular weight of this compound is 194.23 .


Physical and Chemical Properties Analysis

“this compound” is a powder with a melting point of 33-34°C . It has a molecular weight of 194.23 .

Scientific Research Applications

Chemistry and Pharmacology

  • Methyl 3-(4-hydroxy-3-methylphenyl)propanoate, also known by similar names such as β-hydroxy-3-methylfentanyl, is part of the 4-anilidopiperidine class of opiates. It has unique chemical and pharmacological properties due to its structural elements, particularly the cis-3-methyl group, β-hydroxyl group, and β-phenethyl group. These structural features are critical in the molecule's interaction with opioid receptors, contributing to its distinctive biological activity. Research has emphasized the importance of the stereochemistry of this compound, as its stereoisomers exhibit varying biological properties, offering a unique set of molecular probes for investigating receptor-mediated phenomena (Brine et al., 1997).

Reproductive Toxicology

  • Although the primary compound discussed in the reproductive toxicity study is benzophenone-3, it shares structural similarity with the phenolic compounds, including the hydroxy-3-methylphenyl group. The study notes that high exposure levels to such compounds could lead to alterations in birth weights and gestational ages, suggesting potential endocrine-disrupting effects. While this study does not directly address this compound, the structural similarities with phenolic compounds warrant consideration in the broader context of reproductive toxicology (Ghazipura et al., 2017).

Analytical Chemistry

  • This compound's structural components are also found in compounds used in the development of chemosensors. Specifically, compounds like 4-Methyl-2,6-diformylphenol have been utilized in creating sensitive and selective chemosensors for various analytes. This highlights the potential application of this compound or its structural components in analytical chemistry, particularly in the detection and quantification of various substances (Roy, 2021).

Environmental Chemistry

  • Phenoxy herbicides, which share a phenolic structural component similar to this compound, have been extensively studied for their sorption behavior in the environment. This research is crucial for understanding the environmental fate and mobility of such compounds, which can indirectly inform studies related to this compound's environmental interactions (Werner et al., 2012).

Mechanism of Action

“Methyl 3-(4-hydroxy-3-methylphenyl)propanoate” can be used to prepare G protein-coupled receptor 40 agonists . These receptors play a crucial role in glucose-dependent insulin secretion, making them potential targets for the treatment of type 2 diabetes .

Safety and Hazards

When handling “Methyl 3-(4-hydroxy-3-methylphenyl)propanoate”, it’s important to wear personal protective equipment and ensure adequate ventilation. Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

Properties

IUPAC Name

methyl 3-(4-hydroxy-3-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-7-9(3-5-10(8)12)4-6-11(13)14-2/h3,5,7,12H,4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFGHMUHASBXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22516-91-2
Record name methyl 3-(4-hydroxy-3-methylphenyl)propanoate
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